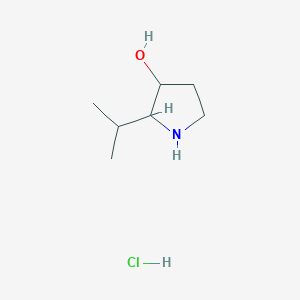
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine
Descripción general
Descripción
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine is a compound belonging to the nitrobenzene family of chemicals. It has been researched for various biologically important applications. This compound is characterized by the presence of a fluorine atom, a nitro group, and a piperidin-1-ylamino group attached to a benzene ring, giving it unique chemical properties.
Métodos De Preparación
The synthesis of N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine typically involves the substitution of a fluorine atom on a nitrobenzene derivative with a piperidin-1-ylamino group. One common method involves the reaction of 4-nitrochlorobenzene with potassium fluoride to produce 4-fluoronitrobenzene, which is then reacted with piperidine under specific conditions to yield the desired compound .
Análisis De Reacciones Químicas
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group and fluorine atom can be replaced by other groups in the presence of suitable reagents, such as phenols and potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial properties.
Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The presence of the nitro group and fluorine atom enhances its reactivity, allowing it to participate in various chemical reactions. The piperidin-1-ylamino group contributes to its biological activity by interacting with specific enzymes and receptors .
Comparación Con Compuestos Similares
N-(2-Fluoro-4-nitrophenyl)piperidin-1-amine can be compared with other similar compounds, such as:
4-Fluoronitrobenzene: This compound lacks the piperidin-1-ylamino group, making it less biologically active.
3-Fluoro-4-morpholinoaniline: This compound has a morpholino group instead of a piperidin-1-ylamino group, which affects its chemical and biological properties.
4-Nitrochlorobenzene: This compound is a precursor in the synthesis of this compound and lacks the fluorine atom.
The unique combination of the fluorine atom, nitro group, and piperidin-1-ylamino group in this compound gives it distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
N-(2-fluoro-4-nitrophenyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c12-10-8-9(15(16)17)4-5-11(10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSPXVQUWQQANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1407894.png)



![2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407901.png)



![1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1407908.png)
